molecular formula C20H20BrNO4 B184767 1-(2-Bromo-4,5-dimethoxybenzyl)-6,7-dimethoxyisoquinoline CAS No. 51449-10-6

1-(2-Bromo-4,5-dimethoxybenzyl)-6,7-dimethoxyisoquinoline

Cat. No.: B184767
CAS No.: 51449-10-6
M. Wt: 418.3 g/mol
InChI Key: GNISQRLHNWXBIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromo-4,5-dimethoxybenzyl)-6,7-dimethoxyisoquinoline is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzyl group substituted with bromine and methoxy groups, attached to an isoquinoline core, which is also substituted with methoxy groups. The presence of these functional groups imparts distinctive chemical properties to the compound, making it a subject of interest in organic synthesis and medicinal chemistry.

Scientific Research Applications

1-(2-Bromo-4,5-dimethoxybenzyl)-6,7-dimethoxyisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals

Safety and Hazards

As with any chemical compound, handling “1-(2-Bromo-4,5-dimethoxybenzyl)-6,7-dimethoxyisoquinoline” would require appropriate safety precautions. It’s important to use personal protective equipment and follow standard laboratory safety procedures .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-4,5-dimethoxybenzyl)-6,7-dimethoxyisoquinoline typically involves multiple steps, starting with the preparation of 2-bromo-4,5-dimethoxybenzyl bromide. This intermediate is synthesized through an electrophilic bromination reaction of 3,4-dimethoxytoluene using bromine in the presence of sulfuric acid . The resulting 2-bromo-4,5-dimethoxybenzyl bromide is then reacted with 6,7-dimethoxyisoquinoline under basic conditions to form the final product.

Industrial Production Methods: For industrial-scale production, the synthesis is optimized to enhance yield and purity. The one-pot method is often employed, where the bromination and subsequent reactions are carried out in a single reaction vessel. This method reduces production costs and simplifies the process, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-4,5-dimethoxybenzyl)-6,7-dimethoxyisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the isoquinoline ring.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substitution reactions yield derivatives with different functional groups replacing the bromine atom.
  • Oxidation reactions produce aldehydes or carboxylic acids.
  • Reduction reactions result in dehalogenated or reduced isoquinoline derivatives.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4,5-dimethoxybenzyl)-6,7-dimethoxyisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis. The methoxy and bromine groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

  • 2-Bromo-4,5-dimethoxybenzyl bromide
  • 6,7-Dimethoxyisoquinoline
  • 2-Bromo-4,5-dimethoxybenzyl alcohol

Uniqueness: 1-(2-Bromo-4,5-dimethoxybenzyl)-6,7-dimethoxyisoquinoline is unique due to its combined structural features of both benzyl and isoquinoline moieties, which are further modified with bromine and methoxy groups. This combination imparts distinct chemical reactivity and biological activity, setting it apart from its analogs .

Properties

IUPAC Name

1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrNO4/c1-23-17-8-12-5-6-22-16(14(12)10-19(17)25-3)7-13-9-18(24-2)20(26-4)11-15(13)21/h5-6,8-11H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNISQRLHNWXBIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN=C2CC3=CC(=C(C=C3Br)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359738
Record name 1-(2-bromo-4,5-dimethoxybenzyl)-6,7-dimethoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51449-10-6
Record name 1-(2-bromo-4,5-dimethoxybenzyl)-6,7-dimethoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromo-4,5-dimethoxybenzyl)-6,7-dimethoxyisoquinoline
Reactant of Route 2
1-(2-Bromo-4,5-dimethoxybenzyl)-6,7-dimethoxyisoquinoline
Reactant of Route 3
Reactant of Route 3
1-(2-Bromo-4,5-dimethoxybenzyl)-6,7-dimethoxyisoquinoline
Reactant of Route 4
1-(2-Bromo-4,5-dimethoxybenzyl)-6,7-dimethoxyisoquinoline
Reactant of Route 5
1-(2-Bromo-4,5-dimethoxybenzyl)-6,7-dimethoxyisoquinoline
Reactant of Route 6
1-(2-Bromo-4,5-dimethoxybenzyl)-6,7-dimethoxyisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.